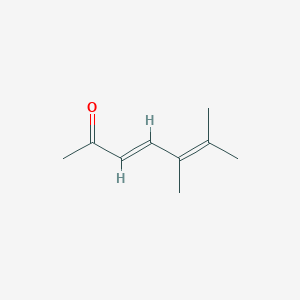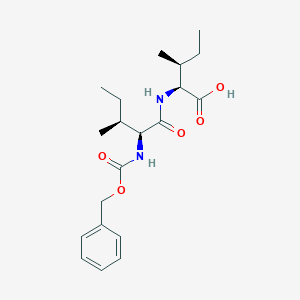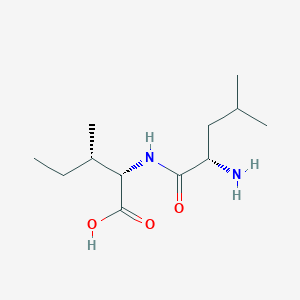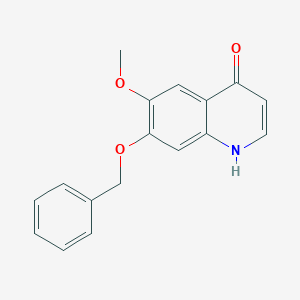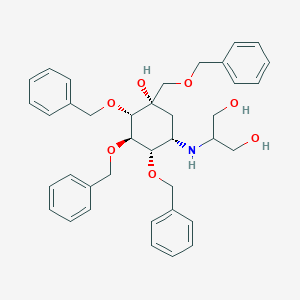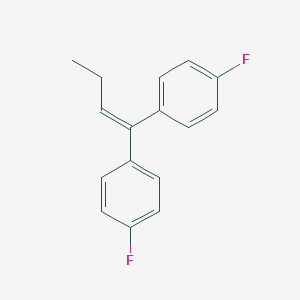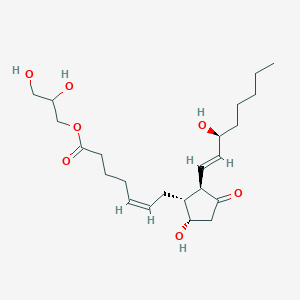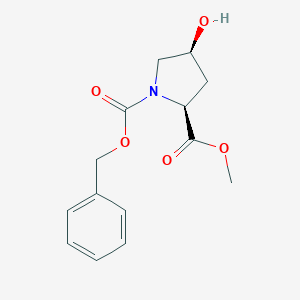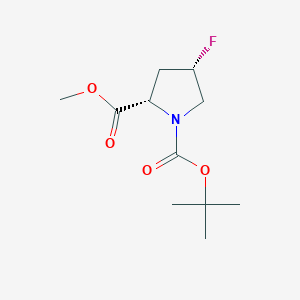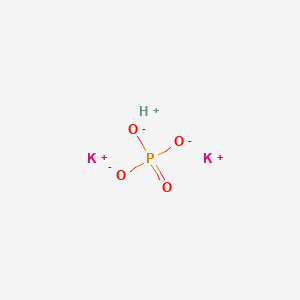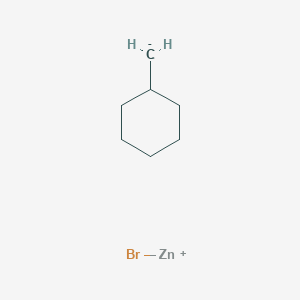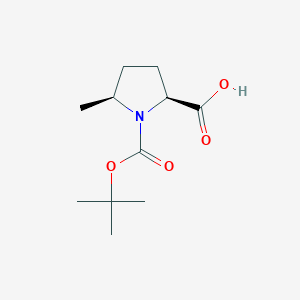![molecular formula C8H13N3O2 B151375 Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-37-4](/img/structure/B151375.png)
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione, also known as cyclothiazomycin, is a natural product that was first isolated from Streptomyces sp. in 1996. It belongs to the family of diazepinomicin antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of cyclothiazomycin in scientific research.
作用机制
The mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that are involved in DNA replication and repair. Cyclothiazomycin has also been found to disrupt the cell membrane of bacteria, leading to cell death.
生化和生理效应
Cyclothiazomycin has been found to have several biochemical and physiological effects on bacteria, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to stimulate the production of reactive oxygen species in bacteria, leading to increased levels of oxidative damage and cell death.
实验室实验的优点和局限性
One of the main advantages of using Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics. However, the complex chemical synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin and its limited availability may be a limitation for some researchers.
未来方向
There are several potential future directions for the study of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin. One area of research is the development of new synthetic routes that are more efficient and scalable, which could help to increase the availability of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin for scientific research. Another area of research is the investigation of the mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in more detail, which could help to identify new targets for antibiotic development. Finally, the potential use of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin as a therapeutic agent for the treatment of bacterial infections and other diseases should be explored further.
合成方法
The synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin involves a complex series of chemical reactions that require expertise in organic chemistry. The first total synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin was reported in 2004, which involved the use of a convergent approach to assemble the molecule from two key building blocks. Since then, several other synthetic routes have been developed, including a more efficient and scalable method that was reported in 2015.
科学研究应用
Cyclothiazomycin has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been extensively studied, and it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
属性
CAS 编号 |
130947-37-4 |
|---|---|
产品名称 |
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione |
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
2,3,4,6,7,8,10,10a-octahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h6H,1-5H2,(H,9,12)(H,10,13) |
InChI 键 |
AXJIKILFQVNSTL-UHFFFAOYSA-N |
SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
规范 SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



